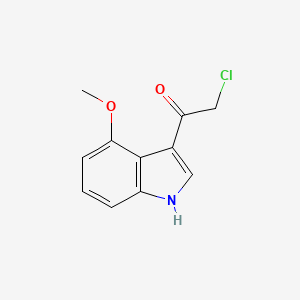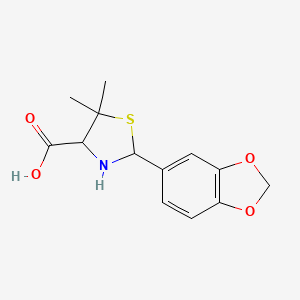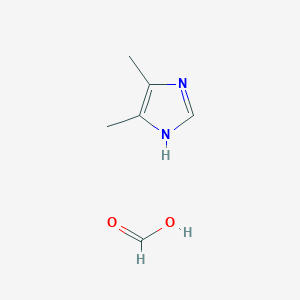![molecular formula C13H12F3NO6 B3038385 Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate CAS No. 860788-98-3](/img/structure/B3038385.png)
Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate
Overview
Description
Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is a chemical compound with the CAS Number: 290825-52-4 . It has a molecular weight of 321.21 . The compound is a solid at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C12H10F3NO6 . The InChI Code is 1S/C12H10F3NO6/c1-21-10(17)9(11(18)22-2)7-4-3-6(16(19)20)5-8(7)12(13,14)15/h3-5,9H,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry place at room temperature .Scientific Research Applications
Intermediates in Synthesis Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate is explored as an intermediate in the synthesis of complex organic compounds. For instance, it has been identified as a key intermediate in the preparation of chrysanthemic acid derivatives, which are pivotal in the development of insecticides and pesticides. This application underscores the compound's significance in synthesizing biologically active molecules with potential agricultural benefits (Baudoux et al., 1998).
Molecular Structure Studies Research has also delved into the molecular structure of derivatives of dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate, shedding light on their conformation and reactivity. These studies are crucial for understanding the behavior of these compounds in various chemical reactions and their potential applications in designing new materials or drugs (Jiménez-Cruz et al., 2003).
Synthetic Methodologies The research on dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate extends to the development of synthetic methodologies. For example, its utilization in oxidative addition reactions to create novel organic compounds demonstrates the versatility of this chemical in synthetic organic chemistry. Such reactions are fundamental for constructing complex molecules, showcasing the compound's role in advancing synthetic strategies (Nair et al., 1997).
Preparative Techniques Further exploration into the preparation techniques for dimethyl (trifluoromethyl)malonate derivatives, closely related to dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate, highlights the ongoing efforts to refine and enhance the production methods of such compounds. Improved preparative methods facilitate their application in more complex synthetic routes, expanding the scope of their utility in medicinal chemistry and material science (Ishikawa & Yokozawa, 1983).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .
Mechanism of Action
Mode of Action
It is known that nitro compounds can undergo various reactions, including direct substitution with nitric acid . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can participate in various reactions, potentially affecting multiple biochemical pathways .
Action Environment
It is known that the compound should be stored in a dry room temperature environment .
properties
IUPAC Name |
dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO6/c1-12(10(18)22-2,11(19)23-3)8-5-4-7(13(14,15)16)6-9(8)17(20)21/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQRNZJJAFYHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150144 | |
| Record name | 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate | |
CAS RN |
860788-98-3 | |
| Record name | 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860788-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501150144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



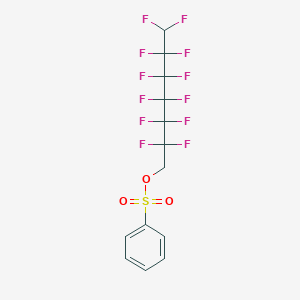

![4-Chloro-2-{[(2,4-dimethylphenyl)amino]methyl}phenol](/img/structure/B3038306.png)
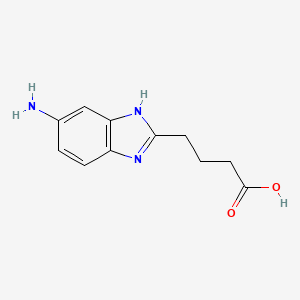

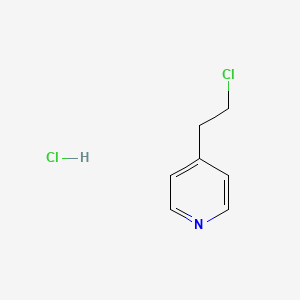

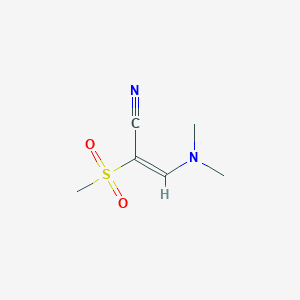
![6-(4-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038319.png)
